2,3',4',6-Tetrabromodiphenyl ether
Overview
Description
2,3’,4’,6-Tetrabromodiphenyl ether is a polybrominated diphenyl ether, a class of compounds known for their use as flame retardants. The molecular formula of 2,3’,4’,6-Tetrabromodiphenyl ether is C₁₂H₆Br₄O, and it has a molecular weight of 485.791 g/mol . This compound is part of a larger group of polybrominated diphenyl ethers, which have been widely used in various consumer products to reduce flammability .
Preparation Methods
The synthesis of 2,3’,4’,6-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of bromine to diphenyl ether to achieve the desired level of bromination .
Industrial production methods often involve large-scale bromination processes, where diphenyl ether is reacted with bromine in a continuous flow reactor. The reaction mixture is then purified through distillation and recrystallization to obtain high-purity 2,3’,4’,6-Tetrabromodiphenyl ether .
Chemical Reactions Analysis
2,3’,4’,6-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms from the compound.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, debromination typically results in lower-brominated diphenyl ethers, while oxidation can produce a variety of brominated phenolic compounds .
Scientific Research Applications
2,3’,4’,6-Tetrabromodiphenyl ether has several scientific research applications:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of polybrominated diphenyl ethers.
Toxicology: Studies on the toxicological effects of 2,3’,4’,6-Tetrabromodiphenyl ether help understand its impact on human health and wildlife.
Material Science: The compound is used in the development of flame-retardant materials, including textiles, plastics, and electronic components.
Mechanism of Action
The mechanism of action of 2,3’,4’,6-Tetrabromodiphenyl ether involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can bind to hormone receptors, such as thyroid hormone receptors, and interfere with normal hormonal signaling pathways.
Oxidative Stress: It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and inflammation.
Gene Expression: Exposure to 2,3’,4’,6-Tetrabromodiphenyl ether can alter the expression of genes involved in metabolism, detoxification, and stress response.
Comparison with Similar Compounds
2,3’,4’,6-Tetrabromodiphenyl ether is part of a larger group of polybrominated diphenyl ethers, which include compounds with varying degrees of bromination. Similar compounds include:
2,2’,4,4’-Tetrabromodiphenyl ether: Another tetra-brominated diphenyl ether with similar flame-retardant properties but different bromination pattern.
2,3,3’,4’-Tetrabromodiphenyl ether: A structural isomer with bromine atoms in different positions, affecting its chemical reactivity and environmental behavior.
2,2’,4,4’,5-Pentabromodiphenyl ether: A penta-brominated diphenyl ether with higher bromine content, leading to increased flame-retardant efficiency but also higher persistence and bioaccumulation potential.
The uniqueness of 2,3’,4’,6-Tetrabromodiphenyl ether lies in its specific bromination pattern, which influences its physical and chemical properties, as well as its environmental and toxicological behavior.
Properties
IUPAC Name |
1,2-dibromo-4-(2,6-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPAGYRSCJVION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873922 | |
Record name | 2,3',4',6-Tetrabromodiphenyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-62-6 | |
Record name | 2,3′,4′,6-Tetrabromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189084-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4',6-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4',6-Tetrabromodiphenyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-4-(2,6-dibromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4',6-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYM4VGZ61G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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